
1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane: is an organosilicon compound characterized by the presence of silicon-oxygen bonds It is a member of the disiloxane family, which consists of compounds containing two silicon atoms connected by an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane can be synthesized through the hydrolysis of ethyl-substituted silanes. The reaction typically involves the use of ethyltrichlorosilane and ethanol in the presence of a catalyst. The reaction conditions include controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis and condensation reactions. The process is optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted disiloxanes with different functional groups.
Applications De Recherche Scientifique
Chemistry: 1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane is used as a precursor in the synthesis of other organosilicon compounds. It serves as a building block for the preparation of siloxane polymers and resins.
Biology: In biological research, the compound is utilized for surface modification of biomaterials. It enhances the biocompatibility and functionality of medical devices and implants.
Medicine: The compound’s unique properties make it suitable for drug delivery systems. It is used to create biocompatible coatings and carriers for targeted drug delivery.
Industry: In industrial applications, this compound is employed in the production of silicone-based materials. It is used in the formulation of adhesives, sealants, and coatings.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane involves its interaction with molecular targets through silicon-oxygen bonds. The compound can form stable complexes with various substrates, facilitating chemical reactions and modifications. The pathways involved include hydrolysis, condensation, and polymerization, which contribute to its diverse applications.
Comparaison Avec Des Composés Similaires
- 1,1,3,3-Tetramethyldisiloxane
- 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane
- 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane
Comparison: 1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane is unique due to its ethoxy groups, which provide distinct reactivity and solubility properties compared to similar compounds. The presence of ethyl groups enhances its stability and compatibility with various substrates, making it a versatile compound for diverse applications.
Propriétés
Numéro CAS |
18055-96-4 |
|---|---|
Formule moléculaire |
C12H30O5Si2 |
Poids moléculaire |
310.53 g/mol |
Nom IUPAC |
[diethoxy(ethyl)silyl]oxy-diethoxy-ethylsilane |
InChI |
InChI=1S/C12H30O5Si2/c1-7-13-18(11-5,14-8-2)17-19(12-6,15-9-3)16-10-4/h7-12H2,1-6H3 |
Clé InChI |
LTKGRHTYZMRFDC-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CC)(OCC)O[Si](CC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


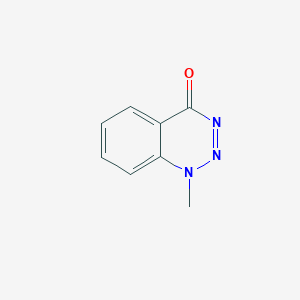
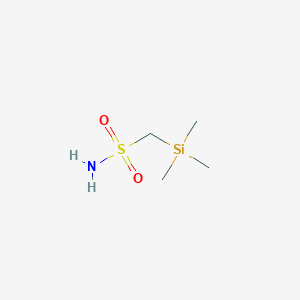

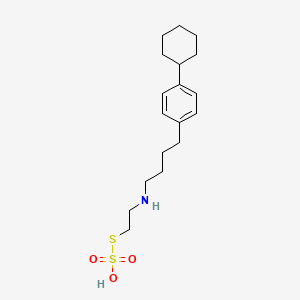
![N-[3-(Dimethylamino)propyl]-3-oxobutanamide](/img/structure/B14703472.png)

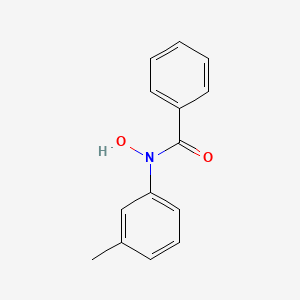
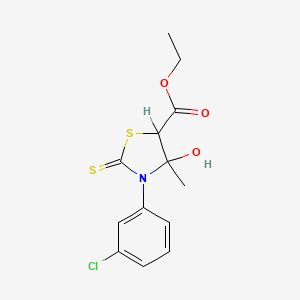



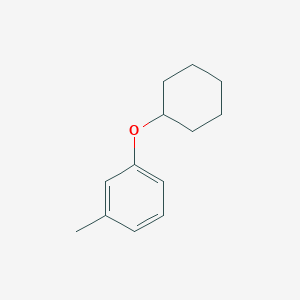
![8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14703533.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)
